tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the most abundant neurotransmitter in the central nervous system and is involved in various physiological processes, including learning, memory, and synaptic plasticity. The regulation of glutamate concentration in the synaptic cleft is essential for proper brain function, and any disruption in this process can lead to various neurological disorders. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This inhibition leads to an increase in glutamate concentration in the synaptic cleft, which can enhance synaptic transmission and improve cognitive function. However, excessive glutamate concentration can also lead to excitotoxicity and neuronal damage, which can be detrimental to brain function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain. It can increase glutamate concentration in the synaptic cleft, which can enhance synaptic transmission and improve cognitive function. However, excessive glutamate concentration can also lead to excitotoxicity and neuronal damage, which can be detrimental to brain function. This compound has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which can have a significant impact on brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate has several advantages and limitations for lab experiments. Its potent and selective inhibition of glutamate transporters makes it an ideal tool for studying the role of glutamate in various neurological disorders. However, its potential for excitotoxicity and neuronal damage requires careful optimization of experimental conditions to minimize any adverse effects. This compound also has limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
Direcciones Futuras
Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate has shown promising results in various animal models of neurological disorders, and its potential therapeutic applications are still being explored. Some of the future directions for this compound research include:
1. Optimization of this compound synthesis to obtain higher yields and purity.
2. Development of more potent and selective glutamate transporter inhibitors.
3. Investigation of the long-term effects of this compound treatment on brain function.
4. Exploration of this compound's potential therapeutic applications in other neurological disorders.
5. Development of new experimental setups to study the effects of this compound on brain function.
Conclusion:
This compound, or this compound, is a potent and selective inhibitor of glutamate transporters. Its potential therapeutic applications in various neurological disorders are still being explored, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are all important areas of research. This compound has the potential to be a valuable tool in the study of glutamate and its role in brain function and neurological disorders.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be an effective inhibitor of glutamate transporters, which can lead to increased glutamate concentration in the synaptic cleft. This increased glutamate concentration can enhance synaptic transmission and improve cognitive function. This compound has been studied in animal models of epilepsy, stroke, and neurodegenerative diseases, and has shown promising results in reducing neuronal damage and improving cognitive function.
Propiedades
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-pyridin-2-ylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(20)18-10-7-16(12-19,8-11-18)13-6-4-5-9-17-13/h4-6,9,19H,7-8,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRZFQSNPXNJFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740588 | |
Record name | tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
853576-51-9 | |
Record name | tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.